tert-Butyl (4-((chlorosulfonyl)methyl)phenyl)carbamate
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Overview
Description
tert-ButylN-{4-[(chlorosulfonyl)methyl]phenyl}carbamate is an organic compound with the chemical formula C12H16ClNO4S. It is a derivative of carbamate and contains a chlorosulfonyl group attached to a phenyl ring. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-{4-[(chlorosulfonyl)methyl]phenyl}carbamate typically involves a multi-step process:
Formation of tert-Butyl [4-aminophenyl]carbamate: This intermediate is synthesized by reacting p-aminobenzenesulfonic acid with di-tert-butyl dicarbonate in the presence of a base.
Chlorosulfonylation: The intermediate is then reacted with chlorosulfonyl chloride to introduce the chlorosulfonyl group, resulting in the formation of tert-ButylN-{4-[(chlorosulfonyl)methyl]phenyl}carbamate.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-{4-[(chlorosulfonyl)methyl]phenyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and carbamate derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted carbamates and sulfonamides can be formed.
Hydrolysis Products: Sulfonic acids and carbamate derivatives are the major products of hydrolysis.
Scientific Research Applications
tert-ButylN-{4-[(chlorosulfonyl)methyl]phenyl}carbamate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and as a building block for drug synthesis.
Biological Studies: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-ButylN-{4-[(chlorosulfonyl)methyl]phenyl}carbamate involves the reactivity of the chlorosulfonyl group. This group can react with nucleophiles, leading to the formation of various derivatives. The compound can also act as an enzyme inhibitor by interacting with the active sites of enzymes, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl [4-(chlorosulfonyl)phenyl]carbamate: A closely related compound with similar reactivity and applications.
tert-Butyl chlorosulfonylcarbamate: Another similar compound used in organic synthesis and medicinal chemistry.
Uniqueness
tert-ButylN-{4-[(chlorosulfonyl)methyl]phenyl}carbamate is unique due to its specific structure, which allows for selective reactions with nucleophiles. This selectivity makes it a valuable reagent in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C12H16ClNO4S |
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Molecular Weight |
305.78 g/mol |
IUPAC Name |
tert-butyl N-[4-(chlorosulfonylmethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H16ClNO4S/c1-12(2,3)18-11(15)14-10-6-4-9(5-7-10)8-19(13,16)17/h4-7H,8H2,1-3H3,(H,14,15) |
InChI Key |
XVPUVVCWGYUHPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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